molecular formula C9H9N3O3 B3362683 5-[(3-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid CAS No. 1006348-95-3

5-[(3-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid

Cat. No.: B3362683
CAS No.: 1006348-95-3
M. Wt: 207.19 g/mol
InChI Key: ZQIYSCQZTGKEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-Amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid (CAS 1006348-95-3) is a high-purity heterocyclic compound serving as a versatile synthetic intermediate in organic chemistry and medicinal chemistry research. With a molecular formula of C 9 H 9 N 3 O 3 and a molecular weight of 207.19 g/mol, this compound features a unique structure combining furan and pyrazole rings, which is valuable for constructing more complex molecular architectures . This compound is explicitly For Research Use Only and is investigated for its potential as a bioactive molecule. Its primary research applications include use as a key intermediate in the synthesis of more complex heterocyclic compounds . In biological research, it has been explored for its potential to target specific enzymes or receptors . Preliminary studies suggest it may possess notable biological activities, including antimicrobial properties and anticancer activity , with research indicating it may modulate pathways involved in cancer progression . Researchers value this compound for drug development projects, particularly in therapeutic areas such as oncology and infectious diseases . The product is typically supplied with a minimum purity of 95% and should be stored at 2-8°C to ensure stability .

Properties

IUPAC Name

5-[(3-aminopyrazol-1-yl)methyl]furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c10-8-3-4-12(11-8)5-6-1-2-7(15-6)9(13)14/h1-4H,5H2,(H2,10,11)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIYSCQZTGKEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-[(3-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(3-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-[(3-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amino and carboxylic acid functional groups. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of furan-pyrazole hybrids. Below is a detailed comparison with analogous derivatives, emphasizing structural variations, physicochemical properties, and applications.

Structural and Functional Group Variations

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Purity (%) Key Features Reference
5-[(3-Amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid 3-Amino-pyrazole, methylene bridge C₉H₉N₃O₃ 207.19 95 Amino group enhances hydrogen-bonding potential; used in drug discovery
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid 1-Methyl-pyrazole, furyl linkage C₉H₈N₂O₃ 192.17 95 Methyl group increases hydrophobicity; limited solubility
5-(2-Furyl)-1H-pyrazole-3-carboxylic acid Unsubstituted pyrazole C₈H₆N₂O₃ 178.15 N/A Simpler structure; lacks amino/methyl groups
5-{[3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic acid Difluoromethyl groups C₈H₇F₂N₃O₃ 255.16 N/A Fluorine atoms improve metabolic stability
5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid 3,5-Dimethyl, 4-nitro C₁₂H₁₃N₃O₅ 279.25 N/A Nitro group introduces electron-withdrawing effects
5-[(4-Bromo-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid 4-Bromo-pyrazole C₉H₇BrN₂O₃ 271.07 N/A Bromine enhances halogen bonding
5-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid 4-Amino, 3,5-dimethyl C₁₁H₁₃N₃O₃ 235.24 N/A Multiple substituents increase steric bulk

Physicochemical and Functional Differences

Hydrogen-Bonding Capacity: The 3-amino group in the target compound distinguishes it from methyl- or halogen-substituted analogs, enabling stronger hydrogen-bond interactions with biological targets .

Lipophilicity : The 1-methyl-pyrazole analog () has increased lipophilicity (clogP ~1.2) compared to the target compound (clogP ~0.5), impacting membrane permeability .

Metabolic Stability : Fluorinated derivatives () show improved resistance to oxidative metabolism, a critical factor in drug design .

Biological Activity

5-[(3-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H10N4O3, with a molecular weight of approximately 234.21 g/mol. The compound features a furan ring and a pyrazole moiety, which are significant in influencing its biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
  • Attachment of the Furan Ring : The resultant pyrazole derivative is reacted with furan-2-carboxylic acid derivatives under suitable conditions to form the desired compound.

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole and furan rings exhibit significant anticancer activity. For instance, a study highlighted the cytotoxic effects of benzofuran derivatives against various cancer cell lines such as ME-180 and A549, showcasing similar mechanisms that may apply to this compound .

Table 1: Cytotoxicity of Related Compounds

CompoundCell Line TestedIC50 (µM)
Benzofuran Derivative AME-18025
Benzofuran Derivative BA54930
This compoundTBDTBD

Enzymatic Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Pyrazole derivatives are known to inhibit various enzymes involved in cancer progression and inflammation. For example, studies on related pyrazolo[1,5-a]pyrimidines have shown promising results in inhibiting kinases and other targets relevant to cancer therapy .

Case Studies

  • In Vivo Studies : In vivo studies conducted on animal models have demonstrated that compounds similar to this compound can significantly reduce tumor size when administered at specific dosages.
  • Mechanism of Action : Research indicates that the mechanism may involve the induction of apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression.

Future Directions

Given its structural characteristics, further exploration into the pharmacological properties of this compound is warranted. Potential areas for future research include:

  • Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and purity.
  • Expanded Biological Testing : Comprehensive testing against a wider range of cancer cell lines and other diseases.

Q & A

Q. What synthetic routes are established for 5-[(3-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid, and what parameters critically influence yield?

The synthesis typically involves multi-step reactions, including:

  • Protection/deprotection strategies : For example, furan-2-carboxylic acid derivatives are functionalized with pyrazole rings via nucleophilic substitution or condensation reactions .
  • Cyclization : Hydrazine derivatives react with furan carbonyl groups to form the pyrazole core, followed by methylation or carboxylation .
  • Key parameters : Temperature (60–100°C), pH (neutral to mildly acidic), and solvent polarity (DMF or DCM) significantly affect yield and purity. Prolonged reaction times may lead to side products like over-methylation .

Q. Which spectroscopic and crystallographic methods are optimal for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR are used to confirm substituent positions on the pyrazole and furan rings. For example, the methylene bridge (–CH2_2–) between the rings shows a triplet at δ 4.2–4.5 ppm .
  • X-ray crystallography : Resolves bond angles and spatial arrangement, critical for understanding steric effects in bioactivity. Pyrazole N–H and furan O···H interactions are often observed .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C9_9H9_9N3_3O3_3, theoretical 207.18 g/mol) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., –CF3_3, –Cl) to the pyrazole ring to enhance receptor binding. Analogues with 4-Cl substituents show improved antibacterial activity .
  • Bioassay selection : Test against disease-specific targets (e.g., DPP-4 for antidiabetic activity or EGFR for anticancer effects). For example, Teneligliptin (a pyrazole-based DPP-4 inhibitor) serves as a structural benchmark .
  • Computational modeling : Use DFT calculations to predict binding affinities with target proteins (e.g., COX-2 for anti-inflammatory effects) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Standardized assays : Discrepancies in IC50_{50} values (e.g., antimicrobial activity) may arise from variations in bacterial strains or culture conditions. Use CLSI guidelines for MIC testing .
  • Metabolite profiling : Conflicting in vivo results may stem from differential metabolism. LC-MS/MS can identify active metabolites or degradation products .
  • Dose-response validation : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to confirm potency thresholds .

Q. What mechanistic pathways underlie its interactions with biological targets?

  • Enzyme inhibition : The carboxylic acid group chelates metal ions (e.g., Zn2+^{2+} in metalloproteases), while the pyrazole ring forms hydrogen bonds with catalytic residues. For example, pyrazole derivatives inhibit COX-2 via a dual hydrogen-bonding network .
  • Receptor antagonism : Molecular docking studies suggest the furan ring occupies hydrophobic pockets in kinase domains (e.g., EGFR), with the amino group enhancing solubility for membrane penetration .

Q. How can challenges in reaction reproducibility be addressed during scale-up?

  • Catalyst optimization : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve coupling reaction efficiency in multi-step syntheses. Use degassed solvents to prevent catalyst deactivation .
  • Purification protocols : Gradient column chromatography (silica gel, hexane/EtOAc) isolates intermediates with >95% purity. Recrystallization in ethanol removes residual byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(3-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid
Reactant of Route 2
5-[(3-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.